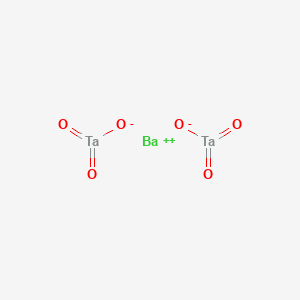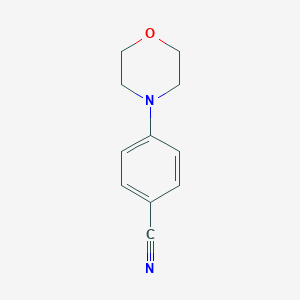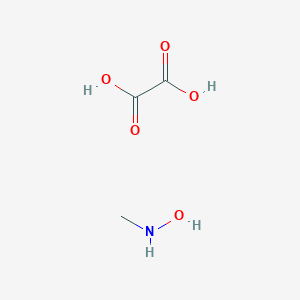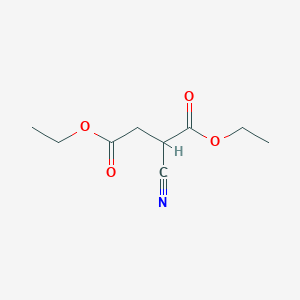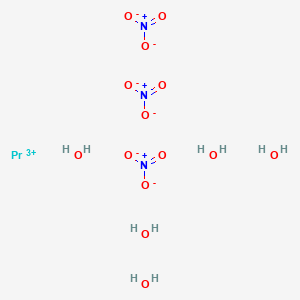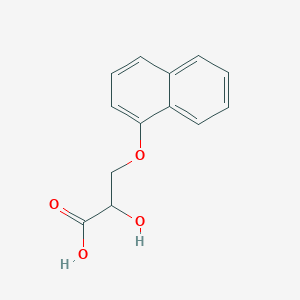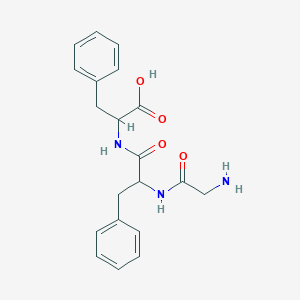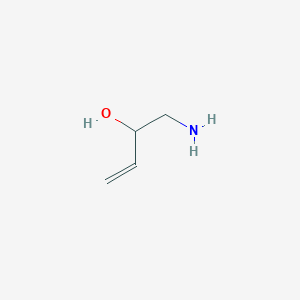
1-Amino-3-buten-2-OL
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-Amino-3-buten-2-OL involves various strategies, including condensation reactions, use of low-valent titanium reagents, and the application of novel classes of heteroatom-containing dienes for Diels-Alder reactions. For instance, 1-Amino-3-siloxy-1,3-butadienes have been prepared efficiently by deprotonation of vinylogous amides followed by silylation, demonstrating the versatility of these methods in synthesizing complex organic molecules with high yield and regioselectivity (Kozmin, Janey, & Rawal, 1999).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as 3-amino-1-phenyl-2-buten-1-one, have been conducted using Fourier transform infrared and Raman spectra, alongside density functional theoretical and ab initio calculations. These studies reveal the importance of intramolecular hydrogen bonding and provide detailed insights into the vibrational modes and geometrical parameters of the molecules, highlighting the intricate details of their structural configuration (Raissi, Yarali, Farzad, & Nowroozi, 2006).
Chemical Reactions and Properties
The reactivity of compounds akin to 1-Amino-3-buten-2-OL with various dienophiles under mild conditions to afford [4+2] adducts showcases their utility in synthetic organic chemistry. Such reactions not only emphasize the compounds' versatility as synthetic intermediates but also their potential in generating a variety of substituted cyclohexenones through further transformations (Kozmin, Janey, & Rawal, 1999).
Physical Properties Analysis
The physical properties of these compounds, including their vibrational spectra, have been meticulously analyzed, providing a comprehensive understanding of their behavior under various conditions. The precise measurement and interpretation of these spectra contribute significantly to the understanding of the molecular structure and dynamics of these compounds.
Chemical Properties Analysis
The chemical properties, including the reactivity of 1-Amino-3-buten-2-OL and related molecules, have been explored through various synthetic strategies. The development of novel synthetic routes for the preparation of 3-amino enones and 1,3-diketones, for example, highlights the innovative approaches in organic synthesis that expand the utility of these compounds in creating complex molecular architectures (Rao & Muthanna, 2015).
Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
1-Amino-3-buten-2-OL is used in the synthesis of vinyl polymers substituted with 2-propanol and acetone. These polymers are investigated for their reversible hydrogen storage capabilities .
Methods of Application or Experimental Procedures
Poly(methyl vinyl ketone) with a high molecular weight (~105) was synthesized via bulk polymerization of methyl vinyl ketone and then dehydrogenated in one step to give poly(3-buten-2-ol) in high yield . Reversible hydrogen fixation and release by these polymers were achieved with full conversion under mild conditions (80–180 °C, ≦3 atm hydrogen pressure) .
Results or Outcomes
A simple temperature-dependent hydrogenation/dehydrogenation cycle that operated at temperatures higher than the boiling points of 2-propanol and acetone in the presence of an iridium complex catalyst was established. This resulted in a compact repeating unit to maximize the mass hydrogen storage density of 2.8 wt% .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
1-Amino-3-buten-2-OL is employed in a study of the Mn-catalyzed hydrohydrazination of olefins . It is also used in a study of the conversion of propargylic acetates to ethers catalyzed by ferric chloride .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Application in Environmental Science
Specific Scientific Field
Summary of the Application
1-Amino-3-buten-2-OL is used in the development of active, selective, and stable multicrystalline catalytic coatings on the inner surface of microcapillary reactors. This addresses environmental problems of fine organic synthesis, in particular by reducing the large quantities of reagents and byproducts .
Methods of Application or Experimental Procedures
Thin-film nanosized bimetallic catalysts based on mesoporous pure titania and doped with zirconia, ceria, and zinc oxide, for use in microreactors, were developed, and the regularities of their formation were studied . The efficiency of PdZn/TixM1−xO2±y (M = Ce, Zr, Zn) in the hydrogenation of 2-methyl-3-butyn 2-ol was studied with an emphasis on the stability of the catalyst during the reaction .
Results or Outcomes
The zinc-doped coating proved to be the most selective and stable in the reaction of selective hydrogenation of acetylenic alcohols in a microcapillary reactor. This coating retained a high selectivity of 98.2% during long-term testing up to 168 hours .
Application in Environmental Science
Specific Scientific Field
Summary of the Application
1-Amino-3-buten-2-OL is used in the development of active, selective, and stable multicrystalline catalytic coatings on the inner surface of microcapillary reactors. This addresses environmental problems of fine organic synthesis, in particular by reducing the large quantities of reagents and byproducts .
Methods of Application or Experimental Procedures
Thin-film nanosized bimetallic catalysts based on mesoporous pure titania and doped with zirconia, ceria, and zinc oxide, for use in microreactors, were developed, and the regularities of their formation were studied . The efficiency of PdZn/TixM1−xO2±y (M = Ce, Zr, Zn) in the hydrogenation of 2-methyl-3-butyn 2-ol was studied with an emphasis on the stability of the catalyst during the reaction .
Results or Outcomes
The zinc-doped coating proved to be the most selective and stable in the reaction of selective hydrogenation of acetylenic alcohols in a microcapillary reactor. This coating retained a high selectivity of 98.2% during long-term testing up to 168 hours .
Safety And Hazards
The safety data sheet for “1-Amino-3-buten-2-OL” indicates that it is a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Therefore, it should be handled with care, using appropriate safety measures.
Propiedades
IUPAC Name |
1-aminobut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPSIZZAILVTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283721 | |
| Record name | 1-AMINO-3-BUTEN-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-buten-2-OL | |
CAS RN |
13269-47-1 | |
| Record name | NSC33061 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-AMINO-3-BUTEN-2-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



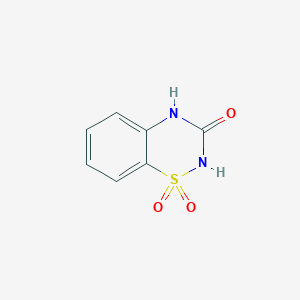
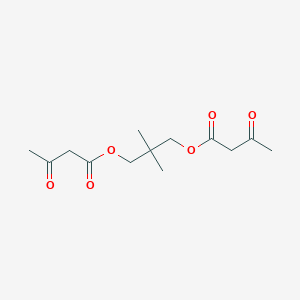
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
